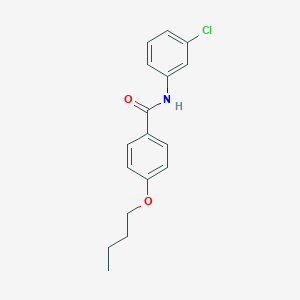

4-butoxy-N-(3-chlorophenyl)benzamide

Description

4-Butoxy-N-(3-chlorophenyl)benzamide is a benzamide derivative featuring a butoxy substituent at the 4-position of the benzamide core and a 3-chlorophenyl group attached to the amide nitrogen. This compound is structurally related to allosteric modulators of metabotropic glutamate receptors (mGluRs), particularly mGluR5, and shares a common scaffold with pharmacologically active analogs investigated for central nervous system (CNS) disorders .

Properties

Molecular Formula |

C17H18ClNO2 |

|---|---|

Molecular Weight |

303.8g/mol |

IUPAC Name |

4-butoxy-N-(3-chlorophenyl)benzamide |

InChI |

InChI=1S/C17H18ClNO2/c1-2-3-11-21-16-9-7-13(8-10-16)17(20)19-15-6-4-5-14(18)12-15/h4-10,12H,2-3,11H2,1H3,(H,19,20) |

InChI Key |

GUAJMUZALDCHGY-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological Activity and Substituent Effects

The pharmacological profile of 4-butoxy-N-(3-chlorophenyl)benzamide can be contextualized by comparing it to fluorinated analogs (Table 1):

- 3-Chlorophenyl vs. Fluorophenyl Groups : While this compound demonstrated optimal activity in TRPMPZQ activation studies , fluorinated analogs (e.g., VU0040237 and VU0357121) exhibit superior potency at mGluR5, with EC50 values as low as 33 nM . The chlorine atom’s larger size and electronegativity may hinder receptor interactions in certain binding pockets compared to fluorine.

- SAR Insights : The unsubstituted phenyl ring in compound 20 () was most potent for TRPMPZQ, but the 3-chlorophenyl group provided optimal balance in parasitic ion channel activation, emphasizing target-specific SAR trends .

Structural and Crystallographic Comparisons

- Bond Parameters : Theoretical calculations for 4-chloro-N-(3-chlorophenyl)benzamide (a closely related analog) show bond lengths (C-Cl: 1.73–1.74 Å) and angles consistent with experimental XRD data, suggesting chloro substituents minimally distort the benzamide core .

Key Research Findings and Implications

Target-Specific Potency : The 3-chlorophenyl group enhances activity in TRPMPZQ channels but is less effective in mGluR5 modulation compared to fluorinated analogs, highlighting the need for tailored substituent design .

Synthetic Optimization : Ultrasound-assisted methods universally improve benzamide synthesis, suggesting applicability to this compound production .

Structural Stability : Chloro substituents maintain bond integrity but may alter crystal packing, impacting formulation development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.